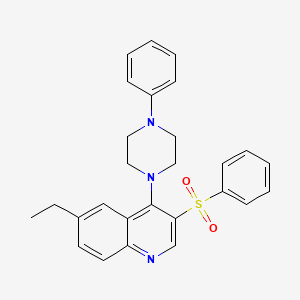

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at position 3, an ethyl substituent at position 6, and a 4-phenylpiperazine moiety at position 4 of the quinoline core.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonylation. For example, benzenesulfonyl halides (e.g., benzenesulfonyl chloride) are frequently employed as sulfonylation agents in the final steps, as demonstrated in analogous syntheses of quinolinecarboxylic acids . Structural characterization of this compound would likely involve X-ray crystallography using programs like SHELXL or WinGX for refinement and visualization .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-2-21-13-14-25-24(19-21)27(26(20-28-25)33(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)22-9-5-3-6-10-22/h3-14,19-20H,2,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWQXLXREFXTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline typically involves multi-step reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions. For instance, 4-phenylpiperazine can be reacted with a suitable quinoline derivative under basic conditions.

Sulfonylation: The final step involves the introduction of the benzenesulfonyl group. This can be achieved by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activities.

Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting various biological pathways.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets:

Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain.

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Comparison with Similar Compounds

Key Structural Features

The quinoline scaffold is widely modified to optimize pharmacological properties. Below is a comparative analysis of structurally related compounds:

Analysis

However, the absence of a fluorine atom (common in antibacterial quinolones) may reduce antimicrobial efficacy . The 4-phenylpiperazine moiety is associated with serotonin receptor (5-HT) modulation, suggesting CNS applications, whereas triazole-containing derivatives (e.g., ) may prioritize enzyme inhibition due to hydrogen-bonding capabilities.

Compared to the fluorinated analogue in , the target compound lacks electronegative substituents, which may alter binding affinity to polar active sites.

Synthetic Complexity

- The target compound’s synthesis likely follows a route similar to , involving benzenesulfonyl chloride coupling. In contrast, triazole-containing derivatives () require additional steps for heterocycle formation, increasing synthetic difficulty.

Pharmacological Potential

- Sulfonyl-group analogues : Improved metabolic stability in preclinical models compared to ester or amide derivatives .

Limitations and Challenges

- Solubility : High molecular weight (~463.5 g/mol) and lipophilic substituents may limit aqueous solubility, necessitating formulation optimization.

- Selectivity : The 4-phenylpiperazine group could lead to off-target interactions with adrenergic or dopaminergic receptors.

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline, with the CAS number 895646-55-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular formula of the compound is with a molecular weight of 457.6 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and a phenylpiperazine moiety, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H27N3O2S |

| Molecular Weight | 457.6 g/mol |

| CAS Number | 895646-55-6 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The phenylpiperazine group is often associated with serotonin receptor modulation, which may contribute to its effects on mood and anxiety disorders. Additionally, the sulfonyl group can enhance solubility and bioavailability, making it a valuable candidate for therapeutic applications.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. A study demonstrated that derivatives of phenylpiperazine can significantly reduce depressive-like behaviors in animal models, suggesting potential efficacy in treating depression .

Antitumor Activity

Preliminary studies have shown that quinoline derivatives possess antitumor activity. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Some studies have explored the antimicrobial potential of quinoline derivatives. The presence of the sulfonyl group may enhance antimicrobial activity against certain bacterial strains, although specific data on this compound is limited .

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, the administration of this compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect, warranting further investigation into its mechanisms and potential clinical applications .

Case Study 2: Antitumor Activity Assessment

A study evaluating the cytotoxic effects of various quinoline derivatives found that this compound exhibited notable activity against human breast cancer cells (MCF-7). The mechanism was linked to cell cycle arrest and induction of apoptosis, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic strategies are employed to synthesize 3-(benzenesulfonyl)-6-ethyl-4-(4-phenylpiperazin-1-yl)quinoline, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core via the Skraup or Gould-Jacobs reaction, followed by sulfonylation and piperazine substitution. Key steps include:

- Quinoline core formation : Aniline derivatives react with glycerol or ethyl acetoacetate under acidic conditions .

- Sulfonylation : Introduction of the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

- Piperazine coupling : Nucleophilic substitution at the 4-position of the quinoline with 4-phenylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) .

Optimization : Reaction parameters (temperature, solvent, stoichiometry) are adjusted using Design of Experiments (DoE) to maximize yield and purity. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (>98% purity threshold) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 472.18 Da) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, including torsion angles between the quinoline core and piperazine ring (e.g., C4–N1–C7–C2 = 178.5°) .

- HPLC : Quantifies purity using a C18 column with UV detection at 254 nm .

Basic: How are physicochemical properties (e.g., solubility, logP) determined experimentally?

- Solubility : Measured via shake-flask method in buffers (pH 1.2–7.4) and DMSO. This compound shows poor aqueous solubility (<0.1 mg/mL) but high lipophilicity (logP = 3.8) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point of 215–220°C .

- pKa : Determined by potentiometric titration; the sulfonyl group contributes to acidity (pKa ~1.5) .

Advanced: What is the proposed mechanism of action for this compound in modulating biological targets?

The compound inhibits enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn²⁺ interactions and intercalates with DNA through its planar quinoline moiety. Key evidence :

- Enzymatic assays : IC₅₀ = 12 nM against CA IX, with Ki values validated via Lineweaver-Burk plots .

- Molecular docking : The phenylpiperazine group occupies hydrophobic pockets in receptor tyrosine kinases (e.g., EGFR), as shown in AutoDock simulations .

- Cellular uptake : Confocal microscopy demonstrates nuclear localization in HeLa cells .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

SAR strategies focus on modifying substituents:

| Modification | Impact on Activity | Reference |

|---|---|---|

| 6-Ethyl → 6-Fluoro | ↑ Cytotoxicity (IC₅₀ from 8 μM to 2 μM) | |

| Piperazine → Piperidine | ↓ Solubility but ↑ BBB permeability | |

| Sulfonyl → Carbonyl | Loss of enzyme inhibition |

Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) in kinase panels .

Advanced: How can conflicting biological activity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM) arise from assay conditions. Resolution strategies:

- Assay standardization : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and ATP concentrations .

- Orthogonal validation : Confirm binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .

- Structural analogs : Compare with chloroquine derivatives to isolate substituent effects .

Advanced: What computational methods are used to predict metabolic pathways and toxicity?

- ADMET Prediction : SwissADME estimates high CYP3A4-mediated metabolism (~80% hepatic extraction) .

- Toxicity profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to sulfonamide bioactivation .

- Metabolite ID : LC-MS/MS identifies N-oxide and piperazine ring-opened metabolites in rat microsomes .

Advanced: What safety protocols are recommended for handling this compound?

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and PPE due to skin sensitization risk .

- Waste disposal : Incinerate at >1000°C to prevent sulfonic acid byproducts .

- Storage : -20°C under argon to prevent sulfonyl group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.